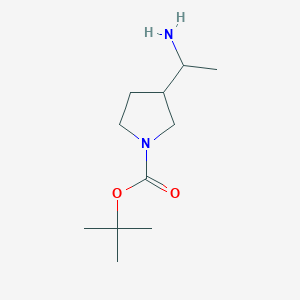

1-Boc-3-(1-aminoethyl)pyrrolidine

Description

The exact mass of the compound Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Boc-3-(1-aminoethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(1-aminoethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-5-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQDGCULZZTIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367954-38-8 | |

| Record name | tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-3-(1-aminoethyl)pyrrolidine: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, reactivity, and strategic applications of 1-Boc-3-(1-aminoethyl)pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in modern organic synthesis, prized for its role in constructing complex molecular architectures with precise stereochemical control.

Core Molecular Identity and Physicochemical Profile

1-Boc-3-(1-aminoethyl)pyrrolidine is a bifunctional organic molecule featuring a pyrrolidine ring, a foundational structure in many biologically active compounds.[1] The nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, while a chiral 1-aminoethyl substituent is present at the 3-position. This specific arrangement of functional groups makes it a highly versatile intermediate in multi-step syntheses.[2][3]

Key Identifiers:

-

Chemical Name: tert-Butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate

-

Common Synonyms: 1-Boc-3-(1-aminoethyl)pyrrolidine

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.31 g/mol

-

CAS Number: While a specific CAS number for the racemic mixture or individual enantiomers is not broadly indexed, the closely related analog, tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is registered under CAS Number 1048920-45-1.[4][5] For the purpose of this guide, properties will be discussed based on the core structure and data from closely related analogs.

Physicochemical Properties Summary

The physical and chemical properties of this compound are dictated by the interplay between the bulky, nonpolar Boc group and the polar primary amine. Data is often predicted or extrapolated from similar structures.

| Property | Expected Value / Observation | Rationale & Context |

| Appearance | Colorless to yellow oil or low-melting solid. | Similar N-Boc protected pyrrolidines, such as 1-Boc-3-formyl-pyrrolidine, are liquids or oils.[6] The presence of the amino group may increase the melting point slightly. |

| Boiling Point | Predicted: ~297.5 ± 13.0 °C.[4] | High boiling point is expected due to the molecular weight and hydrogen bonding capability of the primary amine. Vacuum distillation is required to prevent decomposition. |

| Density | Predicted: ~1.029 g/cm³.[4] | Consistent with other liquid N-Boc pyrrolidine derivatives. |

| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Limited solubility in water and nonpolar solvents like hexanes. | The Boc group confers solubility in common organic solvents, while the amino and carbamate groups provide some polarity. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4] | The primary amine can slowly react with atmospheric CO₂ and is susceptible to oxidation. Refrigeration and inert atmosphere preserve purity. |

| pKa | Predicted: ~10.42 ± 0.10.[4] | This value pertains to the protonated primary amine (R-NH₃⁺), indicating it is a moderately strong base, typical for primary alkylamines. |

Spectroscopic Characterization: A Self-Validating System

Structural verification is paramount. The combination of NMR, IR, and MS provides a robust, self-validating confirmation of the molecule's identity.

Expected ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃):

-

δ ~3.1-3.6 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the Boc-protected nitrogen (CH₂-N-Boc). These often appear as a complex multiplet.

-

δ ~2.7-3.0 ppm (m, 1H): The proton on the carbon of the aminoethyl group attached to the pyrrolidine ring (CH-NH₂).

-

δ ~2.5-2.8 ppm (m, 1H): The proton at the 3-position of the pyrrolidine ring (CH-C₁H₃NH₂).

-

δ ~1.5-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.

-

δ 1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃) of the Boc protector, appearing as a sharp singlet. This is a hallmark signal.

-

δ ~1.1-1.3 ppm (d, 3H): The three protons of the methyl group on the aminoethyl side chain (CH-CH₃), appearing as a doublet due to coupling with the adjacent CH proton.

-

δ ~1.2-1.6 ppm (br s, 2H): The two protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent.

Expected ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃):

-

δ ~154.7 ppm: The carbonyl carbon of the Boc group (C=O).

-

δ ~79.5 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).

-

δ ~45-55 ppm: Carbons of the pyrrolidine ring and the methine carbon of the aminoethyl group.

-

δ ~28.5 ppm: The three equivalent methyl carbons of the Boc group (C(CH₃)₃).

-

δ ~20-25 ppm: The methyl carbon of the aminoethyl side chain.

Expected Infrared (IR) Spectroscopy Data:

-

~3300-3400 cm⁻¹ (weak-medium, broad): N-H stretching of the primary amine.

-

~2850-2980 cm⁻¹ (strong): C-H stretching from the alkyl groups (pyrrolidine ring and Boc group).

-

~1680-1700 cm⁻¹ (strong): C=O stretching of the Boc carbamate. This is a very strong and characteristic absorption.

-

~1160-1250 cm⁻¹ (strong): C-N stretching vibrations.

Expected Mass Spectrometry (MS) Data:

-

[M+H]⁺: Expected at m/z 215.17.

-

[M-Boc+H]⁺: A common fragment at m/z 115.12, corresponding to the loss of the Boc group.

-

[M-tBu+H]⁺: A fragment at m/z 159.11, corresponding to the loss of the tert-butyl group.

Chemical Reactivity and Synthetic Utility

The utility of 1-Boc-3-(1-aminoethyl)pyrrolidine stems from its dual functionality and the orthogonal nature of its protecting group.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[7] Its purpose here is to deactivate the nitrogen of the pyrrolidine ring, preventing it from acting as a nucleophile or base. This allows for selective reactions to occur at the primary amine of the side chain.

Causality: The Boc group is sterically bulky and electronically withdrawing (as a carbamate), which significantly reduces the nucleophilicity of the pyrrolidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step synthesis.

Reactivity of the Primary Amino Group

The exposed primary amine (-NH₂) on the ethyl side chain is a potent nucleophile and the primary site of reactivity. It readily participates in a host of cornerstone reactions in medicinal chemistry, including:

-

Amide Bond Formation: Coupling with carboxylic acids or activated esters to form amides. This is a fundamental reaction in drug discovery.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Deprotection: Unleashing the Pyrrolidine Core

A critical step in any synthesis utilizing this building block is the removal of the Boc group to reveal the secondary amine of the pyrrolidine ring. This is typically achieved under acidic conditions.

The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] 1-Boc-3-(1-aminoethyl)pyrrolidine serves as a chiral building block for introducing this valuable motif.

-

Scaffold for Complex Synthesis: It provides a rigid, three-dimensional core that can be elaborated upon to explore chemical space effectively. The stereocenter on the side chain adds another layer of structural diversity crucial for optimizing interactions with biological targets.[1][2]

-

Intermediate for Targeted Therapies: This molecule is a key intermediate for synthesizing compounds aimed at various therapeutic areas, including neurological disorders, inflammation, and infectious diseases.[3] The functional handles allow for its incorporation into larger molecules designed to interact with specific enzymes or receptors.[7]

-

Peptidomimetics: The structure can be used to create peptidomimetics, where the pyrrolidine ring serves as a constrained replacement for an amino acid residue, often leading to improved metabolic stability and oral bioavailability.

Experimental Protocols

The following protocols are provided as examples of standard, verifiable procedures for the manipulation and analysis of this compound.

Protocol 1: Boc-Deprotection of 1-Boc-3-(1-aminoethyl)pyrrolidine

Objective: To remove the Boc protecting group to yield 3-(1-aminoethyl)pyrrolidine bis(hydrochloride).

Materials:

-

1-Boc-3-(1-aminoethyl)pyrrolidine (1.0 g, 4.66 mmol)

-

Dichloromethane (DCM), anhydrous (20 mL)

-

4M HCl in 1,4-dioxane (10 mL, 40 mmol)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolve 1-Boc-3-(1-aminoethyl)pyrrolidine in anhydrous DCM (20 mL) in a clean, dry round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the 4M HCl in 1,4-dioxane solution dropwise to the stirred solution over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add diethyl ether (20 mL) to the resulting residue and stir or sonicate to precipitate the product as a solid salt.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

The final product, 3-(1-aminoethyl)pyrrolidine dihydrochloride, can be characterized by NMR to confirm the absence of the Boc group's characteristic signals (δ 1.46 ppm).

Protocol 2: ¹H NMR Sample Preparation and Analysis

Objective: To prepare a sample for ¹H NMR analysis to verify the structure and purity of 1-Boc-3-(1-aminoethyl)pyrrolidine.

Materials:

-

1-Boc-3-(1-aminoethyl)pyrrolidine (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

NMR tube

-

Pasteur pipette

Procedure:

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the NMR tube.

-

Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

-

Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data (phasing, baseline correction, and integration) and compare the resulting spectrum to the expected chemical shifts and integration values outlined in Section 2. The presence of the singlet at ~1.46 ppm (9H) and other key signals confirms the compound's identity.

Safety and Handling

Professionals handling this compound should adhere to standard laboratory safety protocols.

-

Hazard Classification: While specific data for this exact molecule is limited, analogous compounds like (S)-3-(Boc-amino)pyrrolidine are classified as causing skin and eye irritation and may cause respiratory irritation.[8] It may be harmful if swallowed.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents and strong acids.[4]

References

-

Chem-Impex. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Boc-3-formyl-pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

-

LookChem. (n.d.). tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. Retrieved from [Link]

-

S. Brogi, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(9), 2469. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Brown, D. G., & Boström, J. (2016). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 1048920-45-1 [buyersguidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most valuable and frequently employed scaffolds in medicinal chemistry. Its prevalence in a multitude of natural products and its core presence in numerous FDA-approved drugs underscore its significance as a "privileged scaffold".[1][2][3] This guide provides a comprehensive exploration of the pyrrolidine moiety, elucidating the physicochemical and structural properties that make it a cornerstone of modern drug discovery. We will delve into its strategic applications across diverse therapeutic areas, detail synthetic methodologies, and critically evaluate both its advantages and potential liabilities from the perspective of a senior application scientist.

The Pyrrolidine Advantage: Physicochemical and Structural Rationale

The enduring interest in the pyrrolidine scaffold is not arbitrary; it is grounded in a unique combination of structural and chemical attributes that are highly advantageous for drug design.[2] Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional (3D) architecture that is crucial for effective exploration of pharmacophore space and for establishing precise interactions with complex biological targets.[2][4]

Key Physicochemical Properties:

-

Enhanced Aqueous Solubility: The presence of the nitrogen atom can significantly improve the aqueous solubility of a drug candidate, a critical parameter for favorable pharmacokinetics.[3][5]

-

Hydrogen Bonding Capability: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. If the nitrogen is unsubstituted (a secondary amine), the N-H group can also serve as a hydrogen bond donor, providing versatile options for target engagement.[5]

-

Conformational Flexibility and Control: The non-planar nature of the ring leads to a phenomenon known as "pseudorotation," allowing it to adopt various "envelope" and "twist" conformations.[2] This inherent flexibility can be strategically constrained or locked by the introduction of substituents, enabling chemists to fine-tune the molecule's shape to fit a specific binding pocket.[2] For example, the electronegativity of substituents at the C-4 position can control the ring's puckering, influencing the molecule's biological activity.[2]

-

Chiral Scaffolding: The pyrrolidine ring contains multiple stereogenic centers, which contributes to the overall stereochemistry of the molecule.[2] This is paramount for interacting with enantioselective biological targets like enzymes and receptors, where a specific stereoisomer often dictates the desired pharmacological effect.[2][6]

Diagram 1: Key Structural Features of the Pyrrolidine Scaffold

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. nbinno.com [nbinno.com]

Technical Deep Dive: (S)-3-Acetyl-1-Boc-pyrrolidine in Asymmetric Synthesis

Executive Summary: The Chiral Scaffold for Next-Gen Kinase Inhibitors

(S)-3-Acetyl-1-Boc-pyrrolidine (CAS: 158520-74-6) has emerged as a high-value chiral building block in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Unlike simple proline derivatives, this scaffold offers a C3-ketone handle on a rigid, stereochemically defined pyrrolidine ring. This unique geometry allows for the precise positioning of pharmacophores in 3D space, a critical factor in optimizing binding affinity for ATP-binding pockets in enzymes like Spleen Tyrosine Kinase (Syk) .

This guide details the synthesis, reactivity, and application of this building block, moving beyond basic catalog data to provide actionable experimental insights for drug discovery teams.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (S)-tert-Butyl 3-acetylpyrrolidine-1-carboxylate |

| CAS Number | 158520-74-6 (S-enantiomer) |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | Clear to pale yellow oil |

| Chirality | (S)-configuration at C3 |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH |

| Storage | 2–8°C (Refrigerate); Hygroscopic |

Stereochemical Note: The (S)-enantiomer is the most commonly utilized form in current clinical candidates.[1] Researchers must verify enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column) as racemization can occur under strongly basic conditions or high temperatures.[1]

Synthesis & Manufacturing: The Weinreb Amide Route

While oxidation of (S)-1-Boc-3-hydroxypyrrolidine is a possible route, it often suffers from over-oxidation or incomplete conversion.[1] The industry-standard, scalable protocol utilizes the Weinreb Amide strategy starting from (S)-1-Boc-pyrrolidine-3-carboxylic acid.[1] This method prevents the formation of tertiary alcohol byproducts during the Grignard addition.

Experimental Workflow

Step 1: Weinreb Amide Formation

-

Activation: Dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add EDCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (2.5 equiv).

-

Reaction: Stir at room temperature (RT) for 12–16 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1][2]

Step 2: Grignard Addition (The Critical Step)

-

Setup: Dissolve the Weinreb amide intermediate in anhydrous THF under Nitrogen/Argon. Cool to 0°C (Do not cool to -78°C initially; reaction is sluggish).

-

Addition: Dropwise add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.2–1.5 equiv).

-

Control: The stable chelated intermediate prevents double addition. Stir for 1–2 hours at 0°C.

-

Quench: Pour into cold sat. NH₄Cl solution (careful of foaming).

-

Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc) yields the pure ketone.

Divergent Synthetic Utility

The C3-acetyl group serves as a versatile "linchpin" for constructing complex scaffolds.[1] The ketone is sterically accessible but sufficiently hindered to allow for high diastereoselectivity in reduction and addition reactions.

Key Transformations

-

Reductive Amination: The most common application. Reacting the ketone with primary amines or hydrazines in the presence of mild reducing agents (NaBH(OAc)₃) yields secondary amines with high diastereocontrol (typically favoring the trans isomer due to steric steering by the Boc group).

-

Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an exocyclic alkene, useful for extending the carbon chain.[1]

-

Grignard Addition: Generates tertiary alcohols.[1] Note that this often creates a new chiral center, requiring separation of diastereomers.

Case Study: Synthesis of Syk Inhibitors

The most prominent application of this building block is in the synthesis of pyridopyrazine-based Syk inhibitors (e.g., analogs of Entospletinib). The pyrrolidine ring provides solubility and metabolic stability, while the acetyl group is used to fuse the pyrrolidine onto the heteroaromatic core.

Mechanism of Assembly:

-

Condensation: The acetyl ketone reacts with a hydrazine-substituted heterocycle (e.g., a chloropyrazine-hydrazine derivative).[1]

-

Cyclization: Under acidic or thermal conditions, the hydrazone cyclizes onto an adjacent electrophilic center (such as a nitrile or ester) to form the fused pyridopyrazine ring system.

-

Result: The (S)-pyrrolidine moiety is locked in a specific orientation, directing the solubilizing amine tail into the solvent-exposed region of the kinase pocket.

Protocol Insight:

Tip: When performing the condensation with hydrazines, use mild acid catalysis (Acetic acid/EtOH) to promote imine formation without removing the Boc group. Monitor strictly by LCMS as the intermediate hydrazone can be unstable.

References

-

BenchChem. (S)-3-Acetyl-1-Boc-pyrrolidine as a chiral building block in organic synthesis.Link[1]

-

PubChem. Tert-butyl 2-acetylpyrrolidine-1-carboxylate (Compound Summary). National Library of Medicine.[3] Link

-

World Intellectual Property Organization. WO2012167733A1 - Substituted pyridopyrazines as novel Syk inhibitors.[1] (2012).[1] Link

-

Organic Chemistry Portal. Reductive Amination: Synthetic Protocols and Methodology.Link

Sources

Stereoselective Synthesis of Substituted Pyrrolidine Precursors: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, bioactive compounds, and FDA-approved pharmaceuticals.[1][2] Its prevalence underscores the continuous need for robust, efficient, and stereocontrolled synthetic methods to access novel, functionally diverse pyrrolidine precursors for drug discovery pipelines. This guide provides an in-depth analysis of field-proven strategies for stereoselective pyrrolidine synthesis, focusing on the causality behind experimental choices and providing actionable protocols for the modern research chemist.

Chapter 1: The Cornerstone of Pyrrolidine Synthesis: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile stands as one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[3][4] This strategy allows for the simultaneous formation of two carbon-carbon bonds and the potential to control up to four new stereogenic centers in a single step.[3]

Mechanistic Rationale: Controlling Stereochemistry

The predictive power of this reaction hinges on controlling the facial selectivity of the cycloaddition. The choice of metal catalyst, chiral ligand, or chiral auxiliary dictates the stereochemical outcome by creating a chiral environment that favors the approach of the dipolarophile to one face of the azomethine ylide.

For instance, silver and copper catalysts are frequently employed in combination with chiral ligands to generate highly enantiopure products.[4][5] The catalyst coordinates to both the azomethine ylide and the dipolarophile, organizing the transition state into a conformationally rigid structure that leads to high levels of stereochemical induction.

// Connections {Imine, Ester} -> Base [style=invis]; Base -> Ylide [label="Deprotonation"]; Catalyst -> TS [label="Coordination"]; Ylide -> TS; Dipolarophile -> TS; TS -> Pyrrolidine [label="[3+2] Cycloaddition"];

// Invisible edges for alignment edge[style=invis]; Imine -> Ester; } caption { label = "General workflow for metal-catalyzed [3+2] cycloaddition."; fontsize = 10; fontname = "Arial"; }

A powerful diastereoselective approach involves the use of a chiral auxiliary, such as an N-tert-butanesulfinyl group. This group acts as an effective stereocontrol element, directing the approach of the dipolarophile. In silver-catalyzed reactions, the sulfinyl group's oxygen atom can coordinate with the silver atom of the metallodipole, creating a rigid, predictable transition state that dictates the final absolute configuration of the product.[6]

Protocol: Silver-Catalyzed Diastereoselective [3+2] Cycloaddition

This protocol is adapted from a highly diastereoselective synthesis of densely substituted pyrrolidines.[6][7] The N-tert-butanesulfinyl group on the 1-azadiene component serves as a potent chiral auxiliary.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of the N-sulfinyl-1-azadiene (0.2 mmol, 1.0 equiv.) and the N-benzylglycinate derivative (0.3 mmol, 1.5 equiv.) in anhydrous toluene (2 mL) in a sealed tube, add silver carbonate (Ag₂CO₃, 0.02 mmol, 0.1 equiv.).

-

Reaction Execution: Seal the tube and stir the reaction mixture vigorously at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.

Self-Validation:

-

Expected Yield: Moderate to good (50-85%).

-

Expected Stereoselectivity: Good to excellent diastereoselectivity (>10:1 dr). The (S)-configuration of the sulfinyl group typically induces a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product.[6]

Data Presentation: Catalyst System Comparison

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the cycloaddition.

| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Ag₂CO₃ (10 mol%) | N-Benzylmaleimide | 75 | >20:1 | N/A (Auxiliary) | [6] |

| IrCl(CO)(PPh₃)₂ (1 mol%) | Dimethyl Fumarate | 90 | >20:1 | N/A (Racemic) | [3] |

| Cu(I)/ClickFerrophos | Methyl Acrylate | 95 | 95:5 (exo/endo) | 98 (exo) | [5] |

| L-proline functionalized MnFe₂O₄ | Isatin derivative | 92 | >99:1 (endo/exo) | N/A (Racemic) | [8] |

Chapter 2: Leveraging Nature's Chirality: The Chiral Pool Approach

The chiral pool provides an economical and powerful strategy for synthesizing optically pure compounds by using readily available, enantiopure natural products as starting materials. For pyrrolidine synthesis, L-proline and L-4-hydroxyproline are exceptionally valuable building blocks.[9]

Rationale: From Amino Acids to Drug Precursors

This strategy relies on the pre-existing stereocenter(s) of the starting material to direct the stereochemistry of subsequent transformations. The synthesis of many pyrrolidine-containing drugs begins with proline or its derivatives, ensuring the final product has the correct absolute stereochemistry.[9] This approach is particularly common in industrial settings where cost and scalability are critical. For example, the synthesis of the antiviral drug Paritaprevir involves a key Williamson ether synthesis between a 4-hydroxyproline derivative and 6-chlorophenanthridine, directly incorporating the chiral pyrrolidine core into the molecule.[9]

// Nodes Proline [label="L-Proline\n(Chiral Pool)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., LiAlH₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prolinol [label="(S)-Prolinol", fillcolor="#FFFFFF", fontcolor="#202124"]; Functionalization [label="Functionalization\n(e.g., Williamson Ether Synthesis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DrugPrecursor [label="Drug Precursor\n(e.g., for Paritaprevir)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalDrug [label="Active Pharmaceutical\nIngredient (API)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proline -> Reduction; Reduction -> Prolinol; Prolinol -> Functionalization; Functionalization -> DrugPrecursor; DrugPrecursor -> FinalDrug [label="Further Steps"]; } caption { label = "Chiral pool synthesis pathway from L-proline to a drug precursor."; fontsize = 10; fontname = "Arial"; }

Protocol: Synthesis of (S)-Prolinol from L-Proline

This foundational protocol provides a key chiral building block used in countless synthetic campaigns.[9]

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Addition of Proline: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of L-proline (1.0 equiv.) in anhydrous THF via the dropping funnel. Causality Note: The slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous gas evolution.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and generating a filterable solid.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Purification: Concentrate the combined organic filtrates under reduced pressure to yield (S)-prolinol, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by distillation or crystallization.

Chapter 3: Modern Frontiers in Pyrrolidine Synthesis

Beyond classical methods, modern catalytic strategies are enabling new levels of efficiency and providing access to previously challenging substitution patterns.

Asymmetric Hydrogenation and Reductive Amination

The diastereoselective hydrogenation of substituted pyrrole precursors offers a direct route to functionalized pyrrolidines. In this approach, a substituent on the pyrrole ring first undergoes reduction, creating a stereocenter that directs the subsequent hydrogenation of the aromatic ring with high diastereoselectivity.[10] Similarly, chiral catalysts, such as those based on iridium, can achieve a "borrowing hydrogen" annulation, converting simple diols and primary amines into enantioenriched pyrrolidines.[5]

Multicomponent Reactions (MCRs)

MCRs are highly convergent strategies that combine three or more starting materials in a single operation to rapidly build molecular complexity. The TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three contiguous stereocenters in one pot, affording highly substituted pyrrolidines with excellent diastereoselectivity.[11] The key to success in these systems is often the precise stoichiometry of the Lewis acid, which can steer the reaction pathway away from competing side reactions.[11]

Conclusion and Future Outlook

The stereoselective synthesis of substituted pyrrolidines remains a dynamic and evolving field. While foundational methods like [3+2] cycloadditions and chiral pool synthesis continue to be workhorses in both academic and industrial labs, the future lies in the continued development of novel catalytic systems. Advances in C-H functionalization, photoredox catalysis, and electrochemistry are poised to deliver unprecedented synthetic strategies, enabling chemists to design and create the next generation of pyrrolidine-based therapeutics with greater precision and efficiency.[1][2]

References

-

Álvarez, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

DePorre, Y., et al. (2012). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron Letters. [Link]

-

Karami, B., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

-

Álvarez, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Various Authors. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Gillard, J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]

-

Hosseini, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Simal, C., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

-

Vicario, J., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Reddy, R., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health. [Link]

-

Vicario, J., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

-

Simal, C., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold". This guide provides a comprehensive exploration of the multifaceted role of pyrrolidine derivatives in drug discovery and development. We will delve into the unique stereochemical and conformational properties that make this motif a versatile tool for modulating biological activity. Furthermore, this document will elucidate key synthetic strategies, explore a wide spectrum of pharmacological applications with an emphasis on structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and evaluation of bioactive pyrrolidine compounds. Through a blend of theoretical insights and practical methodologies, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the pyrrolidine scaffold in their quest for novel therapeutics.

The Pyrrolidine Ring: A Profile of a Privileged Scaffold

The five-membered pyrrolidine ring is a recurring motif in a multitude of biologically active molecules.[1][2][3] Its prominence in drug design is not coincidental but rather a consequence of its inherent structural and physicochemical properties that render it an ideal building block for crafting potent and selective therapeutic agents.[1]

One of the most significant features of the pyrrolidine scaffold is its non-planar, puckered conformation, which allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1] This "pseudorotation" endows molecules with conformational flexibility, which can be strategically constrained through substitution to achieve optimal interactions with biological targets.[1] The sp³-hybridized carbon atoms of the pyrrolidine ring provide multiple stereogenic centers, allowing for the generation of diverse stereoisomers with distinct pharmacological profiles.[1] This stereochemical complexity is a powerful tool for medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.[1]

The nitrogen atom within the pyrrolidine ring is another key feature. It can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[4] Furthermore, the nucleophilicity of the nitrogen atom provides a convenient handle for chemical modification and the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[1] In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position.[1]

Pyrrolidine Derivatives in Nature and as Approved Drugs

The prevalence of the pyrrolidine motif in nature is a testament to its evolutionary selection as a robust scaffold for biological function. It is a core component of numerous alkaloids isolated from plants and microorganisms, exhibiting a wide range of biological activities.[1] Notable examples include nicotine, with its well-known effects on the nervous system, and various pyrrolizidine alkaloids.[1]

The success of the pyrrolidine scaffold is further evidenced by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] These drugs span a wide range of therapeutic areas, highlighting the versatility of this heterocyclic system.

| Therapeutic Area | Drug Name(s) | Mechanism of Action (if specified) |

| Antihypertensives | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitors |

| Anticonvulsants | Levetiracetam, Brivaracetam | Slow down nerve transmission |

| Antivirals (HCV) | Glecaprevir, Voxilaprevir, Daclatasvir | NS3/4A serine protease inhibitors, NS5A polymerase inhibitors |

| Antipsychotics | Sultopiride, Remoxipride, Sulpiride | Dopamine receptor antagonists |

| Antibacterial | Clindamycin, Anisomycin | Protein synthesis inhibitors |

| Anti-Alzheimer | Aniracetam | Nootropic agent |

| Anticholinergics | Procyclidine, Glycopyrronium | Muscarinic acetylcholine receptor antagonists |

| Antidepressants | Rolipram | Phosphodiesterase-4 inhibitor |

| Antiepileptics | Ethosuximide | T-type calcium channel blocker |

| Insomnia | Daridorexant | Dual orexin receptor antagonist |

| JAK-2 Inhibitor | Pacritinib | Janus kinase 2 inhibitor |

| FGFR-4 Inhibitor | Futibatinib | Fibroblast growth factor receptor 4 inhibitor |

This table is a representative list and not exhaustive.[2][3][4][5]

Synthetic Strategies for Pyrrolidine Derivatives

The ability to efficiently synthesize a diverse range of substituted pyrrolidines is crucial for their exploration in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions

One of the most common approaches to construct the pyrrolidine ring is through the cyclization of linear precursors. This can be achieved through various strategies, including:

-

Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction, is a classical method for pyrrolidine synthesis.

-

Intramolecular Nucleophilic Substitution: Cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile displaces a leaving group at the γ-position.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and highly stereocontrolled method for the synthesis of substituted pyrrolidines. This approach allows for the generation of multiple stereocenters in a single step.

Functionalization of Pre-existing Pyrrolidine Rings

Commercially available or readily synthesized pyrrolidine derivatives, such as L-proline, serve as versatile starting materials for the synthesis of more complex molecules. The carboxylic acid and the secondary amine of proline can be selectively modified to introduce a wide range of functional groups.

A generalized workflow for the synthesis and evaluation of pyrrolidine derivatives is depicted below:

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

Pharmacological Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the key pharmacological applications of pyrrolidine derivatives.

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[1] For instance, spiro[pyrrolidine-3,3'-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptotic cell death in human breast cancer cell lines.[1] Polyhydroxylated pyrrolidines, also known as aza-sugars, mimic the transition state of carbohydrate processing enzymes and are being investigated for their anticancer properties.[1]

Central Nervous System (CNS) Disorders

The ability of some pyrrolidine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.[4] Pyrrolidine anticonvulsants like levetiracetam are used in the treatment of epilepsy.[5] Although the exact mechanism is not fully understood, they appear to modulate nerve transmission.[5] Additionally, pyrrolidine sulfonamides have been developed as potent inhibitors of the glycine transporter 1 (GlyT1), which may be a therapeutic strategy for schizophrenia and other disorders associated with NMDA receptor hypofunction.[1]

Infectious Diseases

Pyrrolidine derivatives have shown promise in combating a variety of infectious agents.

-

Antiviral: A significant number of drugs for Hepatitis C Virus (HCV) incorporate the pyrrolidine scaffold.[4] These include NS3/4A serine protease inhibitors like boceprevir and telaprevir, and NS5A polymerase inhibitors such as daclatasvir.[4]

-

Antibacterial: The pyrrolidine ring is a key component of the antibiotic clindamycin.[2] Furthermore, novel synthetic pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[2]

-

Antiparasitic: The naturally occurring pyrrolidine alkaloid anisomycin exhibits antiparasitic activity and has been used to treat trichomoniasis and amoebic dysentery.[2][3]

Anti-inflammatory and Analgesic Effects

Certain pyrrolidine derivatives have demonstrated anti-inflammatory and analgesic properties. For example, some pyrrolidine-2,5-dione-acetamides have shown anticonvulsant and potential analgesic effects.[1]

Metabolic Diseases

Polyhydroxylated pyrrolidines are being investigated for the treatment of metabolic diseases due to their ability to inhibit enzymes like α-glucosidase and aldose reductase.[1] Dual agonists of PPARα and PPARγ containing a pyrrolidine ring have shown potential in restoring glucose metabolism and ameliorating dyslipidemia in type 2 diabetes.[1] Additionally, pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[2]

Case Study and Experimental Protocol: Synthesis of a Pyrrolidine-2,5-dione Derivative

To illustrate the practical aspects of working with pyrrolidine derivatives, this section provides a detailed protocol for the synthesis of a pyrrolidine-2,5-dione derivative, a class of compounds that has shown promising anticonvulsant activity.[1]

Objective: To synthesize N-benzyl-3-phenylpyrrolidine-2,5-dione.

Rationale: This synthesis exemplifies a common method for the preparation of N-substituted succinimide derivatives, which are a subclass of pyrrolidine-2,5-diones. The reaction involves the condensation of a substituted succinic anhydride with a primary amine.

Materials:

-

3-Phenylsuccinic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (5% w/v)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylsuccinic anhydride (1.0 eq) in glacial acetic acid (20 mL).

-

Addition of Amine: To the stirred solution, add benzylamine (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting materials and the appearance of the product spot on the TLC plate provide a real-time validation of the reaction's progress.

-

Spectroscopic Analysis: The NMR and mass spectrometry data provide definitive structural confirmation of the final product, ensuring that the desired transformation has occurred. The characteristic chemical shifts and coupling constants in the NMR spectrum, along with the molecular ion peak in the mass spectrum, serve as a robust validation of the compound's identity.

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3] Its unique combination of structural and physicochemical properties provides a versatile platform for the design of potent and selective modulators of a wide range of biological targets. Future research in this area is likely to focus on the development of novel synthetic methodologies to access even more diverse and complex pyrrolidine derivatives. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the identification of new pyrrolidine-based drug candidates.

References

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved from [Link]

-

List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. drugs.com [drugs.com]

Commercial availability of enantiomerically pure pyrrolidines

An In-Depth Technical Guide to the Commercial Availability of Enantiomerically Pure Pyrrolidines for Drug Development

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chirality in Pyrrolidine-Based Pharmaceuticals

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its three-dimensional, sp³-rich structure is a desirable feature in modern drug design, moving away from the flat, two-dimensional profiles of many traditional aromatic compounds.[1] However, the true therapeutic potential of a pyrrolidine-based active pharmaceutical ingredient (API) is often unlocked only when a single, specific stereoisomer is used. The stereochemical integrity of these building blocks is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. In many cases, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in worst-case scenarios, contribute to adverse effects.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for enantiomerically pure pyrrolidines. It delves into the primary synthetic strategies that enable their production at scale, the critical analytical methodologies required to verify their stereochemical purity, and the practical considerations for sourcing these vital chiral building blocks.

Section 1: Sourcing Enantiopure Pyrrolidines: A Look at the Commercial Landscape

The reliable supply of enantiomerically pure building blocks is the foundation of any successful drug development campaign. A multitude of chemical suppliers offer a range of chiral pyrrolidine derivatives, though the catalog is heavily skewed towards derivatives of naturally occurring chiral molecules, which provide an economical and scalable starting point.

Major Commercial Suppliers

Leading global chemical suppliers provide a variety of enantiopure pyrrolidines, often with detailed specifications regarding their enantiomeric excess (ee).

| Supplier Type | Examples | Typical Offerings | Scale |

| Large Global Distributors | Sigma-Aldrich (Merck), Oakwood Chemical, BASF | Common proline/hydroxyproline derivatives, functionalized pyrrolidines (e.g., (S)-3-Acetyl-1-Boc-pyrrolidine), research-grade quantities.[3][4][5] | Milligrams to Kilograms |

| Specialty & Custom Synthesis | BenchChem, Sysgeltis Laboratories Pvt. Ltd. | Novel or complex substituted pyrrolidines, specific enantiomers not widely available, custom synthesis services.[6][7] | Grams to Multi-Kilogram |

| Regional & Bulk Manufacturers | Various suppliers on platforms like IndiaMART | Bulk quantities of key pyrrolidine intermediates (e.g., (S)-1-(2-Chloroacetyl)Pyrrolidine-2-carbonitrile).[6] | Kilograms to Tons |

The "Chiral Pool": The Economic Driver of Availability

The most commercially abundant and cost-effective enantiopure pyrrolidines are those derived from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. For pyrrolidines, the primary starting materials are the amino acids L-proline and 4-hydroxy-L-proline .[2]

The causality for this is straightforward: nature has already performed the difficult task of asymmetric synthesis. By starting with these molecules, manufacturers can employ well-established, high-yielding reactions to produce a wide array of derivatives while retaining the original stereocenter's integrity. This approach is significantly more economical for large-scale production than performing asymmetric synthesis from achiral precursors or carrying out a chiral resolution of a racemic mixture.[2]

Section 2: Synthetic Pathways to Enantiopurity on an Industrial Scale

Understanding the underlying synthesis strategy is crucial for a development professional, as it impacts purity, potential side products, and scalability. The most common method for producing intermediates for many drugs is the introduction of a pre-formed chiral heterocycle.[2]

Synthesis from the Chiral Pool (The Dominant Strategy)

As mentioned, leveraging L-proline and its derivatives is the workhorse of the industry.[2] For example, (S)-prolinol, a key starting material for drugs like Avanafil, is readily prepared by the reduction of L-proline using reagents like LiAlH₄ or LiBH₄.[2] This preserves the stereochemistry at the C2 position.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. ピロリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrrolidine [oakwoodchemical.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Pyrrolidine Ring Conformation in Biology and Drug Design: A Technical Guide

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous biologically active molecules, from the essential amino acid proline to a vast array of natural products and synthetic drugs.[1][2] Its prevalence underscores its evolutionary selection as a privileged scaffold. However, the true elegance of the pyrrolidine ring lies not in its mere presence, but in its conformational flexibility, a subtle yet profound characteristic that dictates molecular recognition, biological function, and therapeutic efficacy. This technical guide provides an in-depth exploration of pyrrolidine ring conformation, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the principles of pyrrolidine puckering, its profound biological implications, and the strategic manipulation of its conformation in modern drug discovery.

Part 1: The Fundamentals of Pyrrolidine Ring Puckering

Unlike planar aromatic rings, the saturated five-membered ring of pyrrolidine is inherently non-planar to alleviate torsional strain.[3] This non-planarity results in a phenomenon known as "puckering," where one or two atoms deviate from the plane formed by the remaining atoms. The pyrrolidine ring predominantly adopts two low-energy conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, four atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

These puckered states are not static but are in a dynamic equilibrium, often described by a pseudorotational cycle.[4] However, in substituted pyrrolidines, such as the amino acid proline, certain puckered conformations are energetically favored. For proline, the puckering is most commonly described by the displacement of the Cγ or Cβ carbons relative to the approximate plane of the rest of the ring. This leads to two predominant pucker modes: Cγ-exo and Cγ-endo .[5] In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side.

The energy barrier between these conformations is relatively low, allowing for rapid interconversion. However, the conformational preference can be significantly influenced by various factors, creating a powerful tool for molecular design.

Factors Influencing Pyrrolidine Ring Conformation

The conformational landscape of a pyrrolidine ring is dictated by a delicate interplay of steric and stereoelectronic effects. Understanding these factors is paramount for predicting and controlling the ring's pucker.

-

Substituent Effects: The nature, size, and stereochemistry of substituents on the pyrrolidine ring are the most critical determinants of its preferred conformation.[6][7]

-

Electronegativity: The electronegativity of substituents at the C4 position plays a crucial role. For instance, an electronegative substituent in the trans position (relative to the carboxyl group in proline) favors an exo pucker, while a cis electronegative substituent promotes an endo pucker.[5] A classic example is the fluorination of proline; trans-4-fluoroproline favors the Cγ-exo pucker, whereas cis-4-fluoroproline prefers the Cγ-endo conformation.[6]

-

Steric Hindrance: Bulky substituents tend to occupy a pseudoequatorial position to minimize steric strain, thereby locking the ring into a specific conformation. For example, introducing a tert-butyl group at the C4 position can strongly favor either a cis-exo or trans-endo pucker, depending on its stereochemistry.[5]

-

-

Stereoelectronic Effects: The gauche effect can also influence the conformational preference of the pyrrolidine ring.[8] This effect describes the tendency of a molecule to adopt a conformation where vicinal electron-withdrawing groups or lone pairs are gauche to each other. In (4S)-fluoroproline, a gauche interaction between the fluorine atom and the carboxyl group stabilizes the Cγ-endo conformer.[8]

-

n→π Interactions:* In N-acylated prolines, a weak stabilizing interaction can occur between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group. The strength of this interaction is dependent on the ring pucker, thereby influencing the conformational equilibrium.

The ability to modulate the pyrrolidine ring pucker through synthetic modifications provides a powerful strategy for fine-tuning the biological activity of molecules.[6]

Caption: Interconversion between Cγ-endo and Cγ-exo puckers of the pyrrolidine ring and the key factors influencing this equilibrium.

Part 2: The Biological Significance of Pyrrolidine Conformation

The conformational state of the pyrrolidine ring is not merely a structural curiosity; it is a critical determinant of biological function. This is most evident in the context of proline-containing peptides and proteins, where the ring pucker directly influences secondary structure and molecular recognition events.

Proline Puckering and Protein Structure

Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, making it a "turn inducer" in many proteins and peptides.[5] The puckering of the proline ring further refines this structural influence. The Cγ-exo and Cγ-endo conformations lead to different ψ dihedral angles in the polypeptide backbone, thereby impacting the local secondary structure. For instance, in diproline segments, the combination of puckering states (e.g., Cγ-exo/Cγ-exo) is a preferred conformation.[9] Interestingly, the conformation of the pyrrolidine ring in proteins does not always strongly correlate with the backbone conformation, suggesting that the five-membered ring has considerable plasticity to accommodate various energetically favorable backbone structures.[9]

The puckering of proline and its hydroxylated derivative, hydroxyproline, is fundamental to the stability of the collagen triple helix. The Cγ-exo pucker of 4(R)-hydroxy-l-proline is crucial for the structural integrity of collagen.[5]

Molecular Recognition and Enzyme Inhibition

The specific conformation of a pyrrolidine-containing molecule is often essential for its recognition by and interaction with biological targets such as enzymes and receptors.[10] By locking the pyrrolidine ring in a bioactive conformation, medicinal chemists can enhance potency and selectivity.

For example, the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, has leveraged the conformational properties of pyrrolidine derivatives. The stereochemistry of substituents on the pyrrolidine ring dictates its conformation, which in turn influences the binding affinity to the enzyme's active site.

Furthermore, pyrrolidine-containing natural products, known as pyrrolizidine alkaloids, exhibit a wide range of biological activities, including hepatotoxicity and antitumor effects.[11][12] The specific stereochemistry and conformation of the fused pyrrolizidine ring system are critical for their biological activity.

Part 3: Pyrrolidine Conformation in Drug Design and Development

The ability to control the conformation of the pyrrolidine ring is a powerful tool in modern drug discovery.[6] By strategically introducing substituents, medicinal chemists can pre-organize a molecule into a conformation that is optimal for binding to its biological target, a concept known as "conformational constraint." This approach can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[10]

Case Studies in Drug Design

Numerous successful drug discovery programs have hinged on the strategic manipulation of pyrrolidine ring conformation.

-

GPR40 Agonists: In the development of agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes, the stereochemistry of a trifluoromethyl substituent on the pyrrolidine scaffold was found to be critical. A cis-4-CF3 substituent biases the ring towards a pseudo-axial conformation for other groups, leading to full agonism.[6]

-

Retinoic Acid-related Orphan Receptor γ (RORγt) Inverse Agonists: For the development of inverse agonists of RORγt, an important target for autoimmune diseases, a cis-3,4-diphenylpyrrolidine scaffold was designed to mimic a "U-shaped" bioactive conformation of a lead compound.[6] This conformational constraint was crucial for potent activity.

-

ACE Inhibitors: The development of angiotensin-converting enzyme (ACE) inhibitors, such as captopril and enalapril, was a landmark in structure-based drug design.[10][13] The proline moiety in these drugs plays a critical role in binding to the ACE active site, and its conformation is a key determinant of inhibitory potency.

Data Presentation: Conformational Preferences of Substituted Prolines

| Substituent at C4 | Stereochemistry | Preferred Pucker | Rationale |

| Fluorine | trans | Cγ-exo | Electronegativity of the substituent.[5] |

| Fluorine | cis | Cγ-endo | Electronegativity of the substituent.[5] |

| Hydroxyl | trans (4R) | Cγ-exo | Crucial for collagen structure.[5] |

| tert-Butyl | cis | cis-exo | Steric hindrance favors pseudoequatorial position.[5] |

| tert-Butyl | trans | trans-endo | Steric hindrance favors pseudoequatorial position.[5] |

Part 4: Experimental and Computational Workflows for Conformational Analysis

A thorough understanding of pyrrolidine conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For pyrrolidine rings, the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide detailed information about the ring pucker.

Experimental Protocol: 1D and 2D NMR for Pyrrolidine Conformation Analysis

-

Sample Preparation: Dissolve the purified pyrrolidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the pyrrolidine ring protons.

-

2D COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish the connectivity between the pyrrolidine ring protons.

-

2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space proximities between protons. The presence of cross-peaks between protons on opposite faces of the ring can indicate specific puckered conformations.

-

Data Analysis:

-

Measure the ³JHH values from the high-resolution 1D ¹H NMR spectrum. These values can be used in the Karplus equation to estimate the dihedral angles between vicinal protons, which are directly related to the ring pucker.

-

Analyze the NOESY/ROESY spectrum to identify key spatial relationships. For example, a strong NOE between the Hα and one of the Hδ protons can be indicative of a specific ring pucker.

-

Causality: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants, we can infer the torsional angles within the pyrrolidine ring and thus its conformation. NOE effects are distance-dependent, providing information about the spatial proximity of protons, which is also a direct consequence of the ring's conformation.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the pyrrolidine ring.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the pyrrolidine-containing compound of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

-

Conformational Analysis: Analyze the refined crystal structure to determine the bond lengths, bond angles, and torsional angles of the pyrrolidine ring, which define its conformation.

Causality: The diffraction pattern of X-rays by a crystal is directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, we can reconstruct the three-dimensional structure of the molecule with high precision, providing a static snapshot of its conformation in the solid state.

Caption: Workflow for the comprehensive conformational analysis of pyrrolidine-containing molecules, integrating experimental and computational approaches.

Computational Modeling

Computational chemistry plays a vital role in understanding the conformational preferences of pyrrolidine rings.[14][15]

-

Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of different puckered conformations and to predict the lowest energy conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the pyrrolidine ring, including the rates of interconversion between different puckered states.

Conclusion

The conformation of the pyrrolidine ring is a subtle yet powerful determinant of molecular function with profound implications for biology and drug discovery. A deep understanding of the principles of pyrrolidine puckering, the factors that influence it, and the methods to study it is essential for researchers in chemical biology and medicinal chemistry. By mastering the art of conformational control, scientists can unlock new avenues for the design of novel therapeutics with enhanced potency, selectivity, and efficacy. The pyrrolidine scaffold, with its inherent conformational flexibility, will undoubtedly continue to be a fertile ground for innovation in the years to come.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(9), 889. [Link]

-

Laitinen, T., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447-6453. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249257. [Link]

-

Pantoja, C., et al. (2018). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

-

Paul, S., & Ghorai, P. K. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. The Journal of Physical Chemistry B, 125(6), 1559-1572. [Link]

-

Bakhtiyor, A., & Kholikovich, A. K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Anish, C. G., & Gautham, N. (2014). Investigating proline puckering states in diproline segments in proteins. Journal of Peptide Science, 20(2), 106-116. [Link]

-

Milner-White, E. J., et al. (1991). Pyrrolidine ring puckering in cis- and trans-proline residues in proteins and polypeptides. Journal of Molecular Biology, 217(4), 725-736. [Link]

-

Lespade, L., & Dargelos, M. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(40), 9416-9423. [Link]

-

Horvath, A., & Gellman, S. H. (2001). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 3(24), 3891-3894. [Link]

-

Horvath, A., & Gellman, S. H. (2001). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 3(24), 3891-3894. [Link]

-

Podewitz, M., & Wennemers, H. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700182. [Link]

-

Gonzalez, S., et al. (2003). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1329-1334. [Link]

-